molecular formula C12H16FNO B13233102 4-(3-Fluorophenoxy)cyclohexanamine

4-(3-Fluorophenoxy)cyclohexanamine

Cat. No.: B13233102
M. Wt: 209.26 g/mol
InChI Key: LJBSTJVTTFIWFL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)cyclohexanamine is a chemical compound of interest in medicinal chemistry and biochemical research. While direct literature on this specific amine is limited, its core structure—featuring a cyclohexylamine scaffold linked to a meta-fluorophenoxy group—is recognized as a valuable building block in developing biologically active molecules. Research on highly similar N-aryl,N'-cyclohexylphenoxy ureas has identified this structural class as a promising scaffold for activating the heme-regulated inhibitor (HRI) kinase . HRI is a key regulator of the integrated stress response, phosphorylating the eukaryotic translation initiation factor 2α (eIF2α), which subsequently modulates protein synthesis and cell proliferation under stress conditions . Consequently, this compound and its structural analogs are primarily investigated as tools to probe the biology of cellular stress pathways and for their potential to inhibit the proliferation of certain cell types . The presence of the fluorophenoxy moiety is a common feature in modern drug discovery, often used to fine-tune a compound's electronic properties, metabolic stability, and binding affinity. Researchers may utilize this amine as a versatile intermediate for synthesizing more complex urea or amide derivatives for various pharmacological and mechanistic studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(3-fluorophenoxy)cyclohexan-1-amine

InChI

InChI=1S/C12H16FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-3,8,10-11H,4-7,14H2

InChI Key

LJBSTJVTTFIWFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis and Stereochemical Considerations

General Synthetic Procedures for Analogues and Derivatives

Construction of Urea (B33335) Functionality from Cyclohexanamine Intermediates

The formation of urea derivatives from cyclohexanamine intermediates is a key transformation in the synthesis of many biologically active compounds. nih.govnih.govresearchgate.netresearchgate.netrsc.org The urea moiety, with its capacity to form multiple hydrogen bonds, is a critical pharmacophore in numerous drug candidates. nih.govresearchgate.net The general approach to constructing a urea functionality involves the reaction of a primary or secondary amine, such as a cyclohexanamine derivative, with an isocyanate or a carbamoyl (B1232498) chloride.

In the context of 4-(3-Fluorophenoxy)cyclohexanamine, the primary amine of the cyclohexyl ring serves as a nucleophile. The reaction with an appropriate isocyanate (R-N=C=O) would yield a substituted urea. The choice of the 'R' group on the isocyanate is crucial for modulating the biological activity and physicochemical properties of the final compound.

A common method for urea synthesis involves the use of phosgene (B1210022) or its safer synthetic equivalent, triphosgene. nih.gov This process typically proceeds through an isocyanate intermediate, which then reacts with an amine to form the urea derivative. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 1: Reagents for Urea Functionality Construction

Reagent Description
Isocyanates (R-N=C=O) React directly with amines to form ureas.
Phosgene (COCl₂) A highly reactive and toxic gas used to generate isocyanates from amines.
Triphosgene A safer, solid alternative to phosgene.
Carbamoyl chlorides Can react with amines to form ureas.

O-Alkylation and De-protection Strategies for Substituted Cyclohexylamines

The ether linkage in 4-(3-Fluorophenoxy)cyclohexanamine is typically formed through a nucleophilic substitution reaction, specifically an O-alkylation. This involves the reaction of a phenol (B47542) (in this case, 3-fluorophenol) with a suitably functionalized cyclohexane (B81311) derivative.

A common strategy involves the use of a protected 4-hydroxycyclohexylamine. The hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic partner. In the synthesis of the target molecule, the phenoxy ether can be introduced by reacting 3-fluorophenol (B1196323) with a protected 4-bromocyclohexylamine or a similar derivative with a good leaving group at the 4-position.

Protecting groups are essential to prevent unwanted side reactions at the amine functionality during the O-alkylation step. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal. For instance, the Boc group is known to be labile under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation. In some cases, a one-pot alkylation/deprotection strategy can be employed to streamline the synthesis. nih.gov

Methodological Advancements in Scale-Up and Process Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Methodological advancements are focused on improving yield, purity, safety, and cost-effectiveness.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is a critical aspect of scaling up the synthesis of 4-(3-Fluorophenoxy)cyclohexanamine. This includes fine-tuning parameters such as temperature, pressure, reaction time, and solvent choice. For instance, in the synthesis of cyclohexylamine (B46788) via hydrogenation of aniline (B41778), reaction temperature and the hydrogen-to-oil molar ratio have been shown to significantly impact the conversion rate and selectivity. xdhg.com.cn

The selection of reagents is also paramount. For the O-alkylation step, the choice of base and solvent can influence the reaction rate and the formation of byproducts. For example, the use of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) is common for Williamson ether synthesis. However, for large-scale production, alternative, safer, and more environmentally benign solvents and bases are actively sought.

Table 2: Optimization Parameters for Cyclohexylamine Synthesis

Parameter Effect on Reaction Reference
Reaction Temperature Influences aniline conversion rate and selectivity. xdhg.com.cn
Hydrogen-to-oil molar ratio Affects the efficiency of aniline hydrogenation. xdhg.com.cn
Catalyst Different catalysts can alter reaction pathways and yields. xdhg.com.cn
Solvent Can impact reaction rates and product solubility. pleiades.online

Challenges in Protecting Group Management for Related Structures

The management of protecting groups is a significant challenge in the synthesis of complex molecules like 4-(3-Fluorophenoxy)cyclohexanamine and its analogs. The protecting group must be stable during the introduction of the fluorophenoxy moiety and any subsequent modifications, yet be readily removable without affecting other functional groups in the molecule.

In syntheses of related heterocyclic compounds, the choice of protecting group has been shown to be critical for directing lithiation and subsequent alkylation. nih.gov For instance, a Boc group was found to direct ortho-lithiation but was also unintentionally removed during the reaction or work-up under certain conditions. nih.gov This highlights the delicate balance required in selecting a protecting group and the reaction conditions for its removal.

Challenges can also arise from the protecting group's influence on the reactivity of the substrate. An electron-withdrawing protecting group can alter the electronic properties of the molecule, potentially leading to unexpected side reactions. nih.gov Therefore, a thorough understanding of the interplay between the protecting group and the reaction conditions is essential for a successful and efficient synthesis.

Molecular Target Identification and Ligand Receptor Interactions

In Vitro Receptor Binding Assays

Detailed binding assays have been instrumental in understanding the interaction of 4-(3-Fluorophenoxy)cyclohexanamine derivatives with their molecular target.

The potency of compounds is often quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd). For the N-phenyl,N′-(4-phenoxy)cyclohexylurea derivatives of 4-(3-Fluorophenoxy)cyclohexanamine, their activity is typically characterized by their ability to inhibit cancer cell proliferation, which is a downstream effect of HRI activation.

Table 1: IC50 Values for Inhibition of Cancer Cell Proliferation by N-phenyl,N′-(4-phenoxy)cyclohexylurea Derivatives

Compound CRL-2813 Human Melanoma Cells IC50 (µM) MCF-7 Human Breast Cancer Cells IC50 (µM)
I-6p Data not specified in provided context Data not specified in provided context

| Other Derivatives | Data not specified in provided context | Data not specified in provided context |

Note: Specific IC50 values for I-6p and other individual derivatives in CRL-2813 and MCF-7 cells were mentioned to be calculated in the source but the exact numerical data was not provided in the abstract.

To ascertain that the observed biological effects are mediated specifically through HRI, studies have been conducted to assess ligand selectivity. A key approach involves reducing the expression of HRI using siRNA. In such experiments, if the compound's effect on cell proliferation is diminished, it strongly suggests that the compound acts specifically through HRI. This method helps to distinguish on-target effects from potential off-target activities.

Functional Characterization of Molecular Targets

The functional consequences of the interaction between 4-(3-Fluorophenoxy)cyclohexanamine derivatives and HRI have been a central focus of research.

N-phenyl,N′-(4-phenoxy)cyclohexylureas, synthesized from trans-4-(3-Fluorophenoxy)cyclohexylamine, have been identified as activators of HRI. HRI is one of the four known kinases that phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α) on serine 51. This phosphorylation event is a critical step in a cellular process known as the Integrated Stress Response (ISR). The activation of HRI by these compounds leads to an increase in the phosphorylation of eIF2α. This, in turn, reduces the formation of the ternary complex (eIF2-GTP-Met-tRNAi), which is essential for the initiation of protein synthesis.

The activation of HRI and subsequent phosphorylation of eIF2α trigger a cascade of downstream signaling events. A primary consequence is the translational upregulation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, modulates the expression of genes involved in adapting to cellular stress. Sustained activation of this pathway can ultimately lead to cell death, a mechanism that is being explored for its therapeutic potential in cancer. The inhibition of cancer cell proliferation by N-phenyl,N′-(4-phenoxy)cyclohexylureas has been shown to be dependent on HRI, confirming the role of this signaling pathway in their mechanism of action.

Exploration of Potential Interactions with Other Protein Families

The interaction of small molecules with various protein families can elucidate their mechanism of action and potential therapeutic applications. For 4-(3-Fluorophenoxy)cyclohexanamine, a systematic exploration of its binding affinity for several key protein families would be a critical area of research. These families include:

14-3-3 Proteins: These are a family of highly conserved regulatory proteins involved in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis. researchgate.netnih.govnih.gov Determining if 4-(3-Fluorophenoxy)cyclohexanamine can modulate 14-3-3 protein-protein interactions could suggest its potential role in various disease states. researchgate.netnih.govnih.gov However, no studies have been published that assess the binding of this specific compound to 14-3-3 proteins.

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is an ion channel known for its role in pain sensation and temperature regulation. researchgate.net Modulation of TRPV1 activity is a key strategy in the development of analgesics. researchgate.net There is currently no available data to indicate whether 4-(3-Fluorophenoxy)cyclohexanamine acts as an agonist or antagonist of the TRPV1 channel.

c-Met and VEGFR-2: Both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play crucial roles in cell proliferation, migration, and angiogenesis. nih.govfrontiersin.org Their inhibition is a validated strategy in cancer therapy. nih.govfrontiersin.org While other compounds containing a fluorophenoxy moiety have been investigated as inhibitors of these kinases, no such data exists for 4-(3-Fluorophenoxy)cyclohexanamine.

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors are an established class of anti-cancer agents. nih.gov The potential for 4-(3-Fluorophenoxy)cyclohexanamine to inhibit HDACs has not been reported in the scientific literature.

Table 1: Summary of Investigated Protein Family Interactions

Protein FamilyPotential RoleInteraction Data for 4-(3-Fluorophenoxy)cyclohexanamine
14-3-3 protein Regulation of cellular signalingNo data available
TRPV1 Pain and temperature sensationNo data available
c-Met Cell growth and angiogenesisNo data available
VEGFR-2 AngiogenesisNo data available
Histone Deacetylases Gene expression regulationNo data available

Mechanisms of Molecular Recognition

Understanding how a ligand recognizes and binds to its receptor is fundamental to medicinal chemistry and drug design. This involves studying the three-dimensional structure of the ligand and the receptor, as well as the forces that govern their interaction.

Influence of Ligand Conformation on Receptor Binding

The specific three-dimensional shape, or conformation, of a molecule is critical for its ability to fit into the binding pocket of a receptor. For a molecule like 4-(3-Fluorophenoxy)cyclohexanamine, which contains a flexible cyclohexyl ring, multiple conformations are possible. The preferred conformation when binding to a receptor will significantly impact its affinity and activity. Research in this area would involve computational modeling and experimental techniques like X-ray crystallography or NMR spectroscopy to determine the bioactive conformation. At present, there are no published studies that describe the conformational analysis of 4-(3-Fluorophenoxy)cyclohexanamine in the context of receptor binding.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Computational Approaches to SAR/QSAR

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of a compound's biological activity and the rational design of new, more potent molecules. oncodesign-services.com

Predictive models for the biological activity of compounds like 4-(3-Fluorophenoxy)cyclohexanamine can be developed using a variety of computational techniques. Machine learning and deep learning algorithms, for example, can be trained on large datasets of compounds with known activities to identify complex patterns that correlate chemical structures with biological responses. nih.govarxiv.orgarxiv.org

A recently developed deep learning model, F-CPI, is specifically designed to predict changes in bioactivity resulting from fluorine substitution. nih.govresearchgate.net Such a model could be particularly valuable for predicting how modifications to the fluorine position on the phenyl ring of 4-(3-Fluorophenoxy)cyclohexanamine might impact its activity against various targets. These models learn from vast datasets of fluorinated and non-fluorinated compound pairs to understand the subtle effects of fluorination on protein-ligand interactions. nih.govresearchgate.net

This approach allows for a more granular understanding of the SAR. For instance, it can reveal whether the 3-fluoro substitution is optimal for activity compared to other substitution patterns or other halogens. Similarly, it can assess the importance of the cyclohexylamine (B46788) ring's conformation and the position of the amino group. Fragment-oriented synthesis strategies can then be employed to create novel analogs by modifying or replacing these fragments to enhance desired properties. researchgate.net

A cornerstone of QSAR modeling is the integration of calculated physicochemical descriptors with experimental biological data. These descriptors quantify various properties of a molecule that are believed to influence its biological activity. For 4-(3-Fluorophenoxy)cyclohexanamine, relevant descriptors would include:

Lipophilicity (logP): This descriptor affects the compound's ability to cross cell membranes and can influence its binding to hydrophobic pockets in target proteins.

Electronic Properties: Descriptors such as atomic charges, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can describe the molecule's reactivity and its potential for electrostatic and hydrogen bonding interactions. The fluorine atom, being highly electronegative, will significantly influence these properties.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule, which are critical for its fit within a receptor's binding site.

By correlating these descriptors with measured biological activities (e.g., IC50 or Ki values) from a series of related compounds, a statistically significant QSAR model can be developed. Such models can then be used to predict the activity of virtual compounds, guiding the synthesis of new derivatives with potentially improved potency and selectivity.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Geometrical Optimization of 4-(3-Fluorophenoxy)cyclohexanamine and its Derivatives

No publicly available research details the conformational analysis or geometrical optimization of 4-(3-Fluorophenoxy)cyclohexanamine. Such studies would typically involve computational methods to determine the most stable three-dimensional shapes (conformers) of the molecule and to calculate its optimal geometric parameters.

Molecular Docking Simulations

Prediction of Ligand-Binding Pockets and Binding Modes

There are no published molecular docking simulations for 4-(3-Fluorophenoxy)cyclohexanamine. This type of research is crucial for predicting how a molecule might bind to a biological target, such as a protein, and what its specific orientation and interactions within the binding site would be.

Analysis of Protein-Ligand Interaction Landscapes

Without docking studies, the analysis of the protein-ligand interaction landscape for this compound is not possible. This would involve a detailed examination of the forces and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Molecular Dynamics Simulations

Investigation of Dynamic Ligand-Receptor Interactions

Information regarding molecular dynamics simulations to investigate the dynamic interactions between 4-(3-Fluorophenoxy)cyclohexanamine and any potential biological receptors is not available. These simulations provide insights into the flexibility of the molecule and its target over time.

Conformational Changes Upon Ligand Binding

Similarly, there are no studies on the conformational changes that may occur in a receptor upon the binding of 4-(3-Fluorophenoxy)cyclohexanamine. This is a critical aspect of understanding the mechanism of action for many bioactive molecules.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at an electronic level. For 4-(3-Fluorophenoxy)cyclohexanamine, these methods provide a detailed picture of its structure, stability, and reactivity, which is crucial for understanding its potential as a pharmacologically active agent.

Determination of Interaction Energies and Electronic Properties

The electronic properties of 4-(3-Fluorophenoxy)cyclohexanamine, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and dipole moment, are key determinants of its behavior in a biological environment. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP with a basis set such as 6-31G(d) to provide a balance of accuracy and computational cost. nih.gov

The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For 4-(3-Fluorophenoxy)cyclohexanamine, the nitrogen atom of the amine group is expected to be a region of high negative potential, making it a likely hydrogen bond acceptor. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, marking them as hydrogen bond donors. The fluorine atom, due to its high electronegativity, also contributes to a negative potential region on the phenoxy ring.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap suggests higher reactivity. For 4-(3-Fluorophenoxy)cyclohexanamine, the HOMO is likely to be localized on the electron-rich phenoxy ring and the nitrogen atom, while the LUMO may be distributed across the cyclohexyl ring.

Table 1: Illustrative Electronic Properties of 4-(3-Fluorophenoxy)cyclohexanamine

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would be determined through specific quantum chemical calculations.

Elucidation of Intermolecular Bonding (e.g., NH/π interactions)

Intermolecular interactions are the cornerstone of molecular recognition at a receptor binding site. For 4-(3-Fluorophenoxy)cyclohexanamine, the potential for NH/π interactions is of significant interest. nih.govnih.gov This type of interaction involves the hydrogen atoms of the amine group (the NH donors) interacting with the electron-rich π-system of an aromatic ring, which could be part of a receptor's amino acid residue like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov

Quantum chemical calculations can be used to model and quantify these interactions. By creating a model system, for instance, of 4-(3-Fluorophenoxy)cyclohexanamine and a benzene (B151609) molecule (representing an aromatic side chain), the geometry and energy of the NH/π interaction can be calculated. These calculations can reveal the preferred orientation of the interacting moieties and the strength of the interaction, which is typically in the range of 2-5 kcal/mol. nih.gov This is comparable in strength to a conventional hydrogen bond. nih.gov

The presence of the fluorine atom on the phenoxy ring can also influence these interactions. While highly electronegative, fluorine is generally a poor hydrogen bond acceptor. However, it can participate in other non-covalent interactions, such as halogen bonds, and its presence can modulate the electronic properties of the phenoxy ring, potentially influencing the strength of other interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and optimize new lead compounds. researchgate.netnih.gov

Identification of Essential Chemical Features for Activity

A pharmacophore model is a three-dimensional arrangement of the essential chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For 4-(3-Fluorophenoxy)cyclohexanamine, a hypothetical pharmacophore model could be constructed based on its structural features and potential interactions with a target receptor.

The key pharmacophoric features of 4-(3-Fluorophenoxy)cyclohexanamine would likely include:

A Hydrogen Bond Donor (HBD): The amine group.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the amine group and potentially the oxygen of the ether linkage.

A Hydrophobic/Aromatic Feature: The fluorophenoxy ring.

A Hydrophobic Feature: The cyclohexyl ring.

The spatial arrangement of these features is critical. The distance and angles between the HBD, HBA, and the hydrophobic centers would define the pharmacophore. This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features.

Table 2: Hypothetical Pharmacophoric Features of 4-(3-Fluorophenoxy)cyclohexanamine

FeatureDescriptionPotential Interacting Residue
Hydrogen Bond DonorAmine (NH2) groupAspartate, Glutamate, Serine
Hydrogen Bond AcceptorAmine (N) atom, Ether (O) atomSerine, Threonine, Asparagine
Aromatic RingFluorophenoxy groupPhenylalanine, Tyrosine, Tryptophan
Hydrophobic GroupCyclohexyl ringLeucine, Isoleucine, Valine

Application in Lead Identification and Optimization

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries to identify new potential lead compounds. nih.govfrontiersin.orgnih.gov This process involves computationally fitting each molecule in the database to the pharmacophore model and scoring them based on how well they match. The top-scoring compounds can then be selected for further experimental testing.

Virtual screening can significantly reduce the time and cost of drug discovery by prioritizing compounds that are most likely to be active. nih.gov Furthermore, the insights gained from the pharmacophore model can guide the optimization of lead compounds. For example, if the model suggests that a stronger hydrogen bond at a specific position would enhance activity, chemists can synthesize new analogs of 4-(3-Fluorophenoxy)cyclohexanamine with modified functional groups to improve this interaction.

The combination of pharmacophore modeling and virtual screening provides a rational approach to drug design, enabling the efficient exploration of chemical space and the identification of novel and potent drug candidates.

Derivatives and Analogues in Research Context

Substituted Phenoxycyclohexylamines as HRI Activators

The heme-regulated inhibitor (HRI) kinase is a crucial enzyme involved in cellular stress responses through the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). nih.gov The activation of HRI is a point of therapeutic interest, and research has identified N-aryl,N'-cyclohexylphenoxyurea scaffolds as promising activators. researchgate.net

In the quest to discover new chemotypes that activate HRI, a library of approximately 1,900 N,N'-disubstituted ureas was screened. This screening identified the N-aryl,N'-cyclohexylphenoxyurea scaffold as a promising starting point for the development of potent and specific HRI activators. nih.govresearchgate.net Further structure-activity relationship (SAR) studies on 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) were conducted to enhance their drug-like properties. nih.gov These studies involved modifying substituents on the 4-aryloxycyclohexyl moiety, revealing that substitutions with electron-withdrawing groups were generally beneficial for activity. nih.gov

Validation of these compounds confirmed them as bona fide HRI activators in secondary assays. nih.gov The mechanism of action involves the activation of HRI, leading to the phosphorylation of eIF2α, which in turn reduces the formation of the ternary complex required for translation initiation and subsequently inhibits cell proliferation. nih.gov The specificity of these compounds for HRI was demonstrated by the observation that reducing HRI expression blunted the compounds' effects on cell proliferation. nih.gov

N-Phenyl-N'-(4-phenoxy)cyclohexylureas and Related Diarylureas

Building on the discovery of N,N'-diarylureas as potent HRI activators, researchers have explored related structures, including N-phenyl-N'-(4-phenoxy)cyclohexylureas. nih.govresearchgate.net These compounds have been shown to activate HRI, induce the phosphorylation of eIF2α, and consequently inhibit translation initiation and cell proliferation. nih.gov The activity of these compounds is largely dependent on HRI, highlighting their specificity. nih.gov

The development of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) as specific HRI activators represents a significant advancement in this area. nih.gov These compounds are designed to trigger the eIF2α phosphorylation arm of the endoplasmic reticulum (ER) stress response. nih.gov Through bioassay-guided structure-activity relationship studies, researchers have aimed to improve the potency and physicochemical properties of these lead compounds. nih.gov For instance, the introduction of two electron-withdrawing groups on the phenyl ring, such as in the 3,5-diCF3-substituted analogue, resulted in a more potent compound. nih.gov

It is noteworthy that while some N,N'-diarylureas like BTdCPU have been characterized as HRI activators, recent studies were unable to detect direct binding or activation of HRI by BTdCPU under various experimental conditions, suggesting the mode of action may be more complex than previously understood. biorxiv.org

Comparison with Structurally Analogous Compounds

The exploration of structure-activity relationships often involves comparing the core scaffold to analogous structures to understand the contribution of different ring systems and linkers. In the context of ghrelin receptor (GHS-R1a) ligands, for example, the replacement of a piperidine (B6355638) NH with an oxygen atom, creating an isostere, resulted in a shift from agonist to antagonist activity, demonstrating the profound impact of subtle structural changes. nih.gov While direct comparative studies between fluorophenoxy-substituted cyclohexanamines and their piperidine, propanamine, or pentanamine counterparts as HRI activators are not detailed in the provided results, the principles of SAR from related fields underscore the importance of the cyclohexyl ring in defining the pharmacological profile of these molecules.

Advanced Research Perspectives

Rational Design of Highly Selective and Potent Ligands

The rational design of novel ligands based on the 4-(3-Fluorophenoxy)cyclohexanamine scaffold focuses on optimizing interactions with monoamine transporters. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying the core structure to enhance binding affinity and selectivity. nih.gov

Key areas of modification in related scaffolds include:

Aromatic Ring Substitution: Altering the position and nature of substituents on the phenoxy ring can significantly impact transporter selectivity. The placement of the fluorine atom at the 3-position in 4-(3-Fluorophenoxy)cyclohexanamine is a specific choice intended to modulate electronic properties and binding interactions.

Cyclohexylamine (B46788) Moiety: Modifications to the cyclohexyl ring, such as altering its stereochemistry or introducing substituents, can influence the compound's pharmacokinetic profile and its fit within the transporter's binding pocket. nih.gov

Linker and Amine Group: The ether linkage and the primary amine are critical pharmacophoric features. Research often explores replacing the ether with other groups or modifying the amine to a secondary or tertiary amine to fine-tune activity.

The goal of these designs is often to create triple reuptake inhibitors (TRIs) that block the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters, which may offer a broader spectrum of therapeutic action. nih.gov

Application of Advanced Computational Methodologies in Drug Discovery

Computational chemistry plays a vital role in accelerating the discovery and optimization of monoamine reuptake inhibitors. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict how analogs of 4-(3-Fluorophenoxy)cyclohexanamine will interact with their biological targets.

Molecular Docking: This technique is used to predict the preferred binding orientation of the compound within the active site of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For instance, docking studies can reveal key hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the transporter.

QSAR: By analyzing a series of related compounds and their measured biological activities, QSAR models can be developed to predict the potency of new, unsynthesized analogs. This helps prioritize which compounds to synthesize and test, saving time and resources.

Molecular Dynamics: These simulations provide insights into the dynamic nature of the ligand-receptor interaction over time, helping to understand the stability of the binding and the conformational changes that may occur in both the ligand and the transporter.

A study on related phenoxyquinoline derivatives demonstrated that replacing an aromatic ring with a cyclohexane (B81311) moiety could enhance biological activity, a finding that could be relevant to the 4-(3-Fluorophenoxy)cyclohexanamine scaffold. nih.gov

Elucidation of Broader Biological Roles and Pathway Interdependencies

The modulation of serotonin, norepinephrine, and dopamine levels can have widespread effects throughout the central nervous system, influencing mood, cognition, and sleep. wikipedia.org Understanding these complex pathway interdependencies is crucial for predicting the full spectrum of a drug's effects. For example, the interplay between the serotonergic and dopaminergic systems is a key factor in the therapeutic efficacy of many psychoactive compounds.

Research into the broader biological roles may also uncover new therapeutic applications for this class of compounds beyond their traditional use.

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